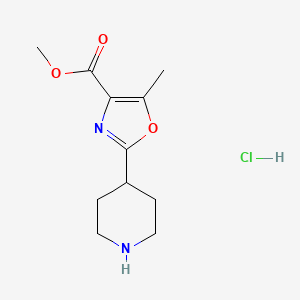
Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an oxazole ring, and a carboxylate group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the piperidine ring via nucleophilic substitution. The final step often involves esterification to introduce the carboxylate group and subsequent conversion to the hydrochloride salt for stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory synthesis to industrial production by employing larger reactors and continuous flow systems.
化学反应分析
Types of Reactions
Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
科学研究应用
Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-methyl-2-piperidin-4-yl-1,3-benzoxazole: Similar in structure but with a benzoxazole ring instead of an oxazole ring.
2-(piperidin-4-yl)-1,3-oxazole: Lacks the methyl and carboxylate groups, making it less complex.
Uniqueness
Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications in various fields. Its ability to undergo multiple types of reactions and interact with biological targets makes it a valuable compound for research and industrial use.
属性
分子式 |
C11H17ClN2O3 |
|---|---|
分子量 |
260.72 g/mol |
IUPAC 名称 |
methyl 5-methyl-2-piperidin-4-yl-1,3-oxazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-7-9(11(14)15-2)13-10(16-7)8-3-5-12-6-4-8;/h8,12H,3-6H2,1-2H3;1H |
InChI 键 |
SHHOMONAFZNEPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2CCNCC2)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
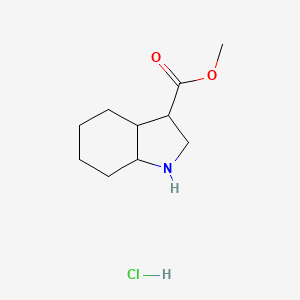
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B13549359.png)
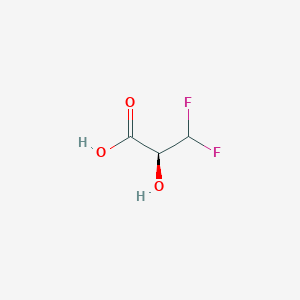

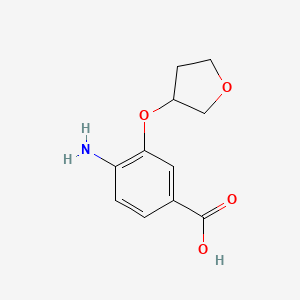

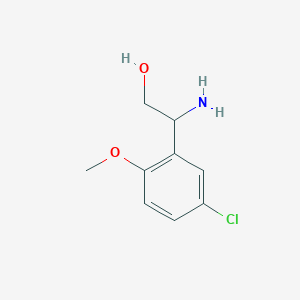
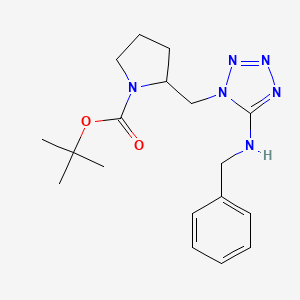
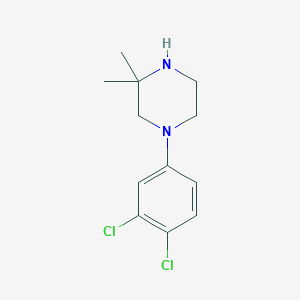
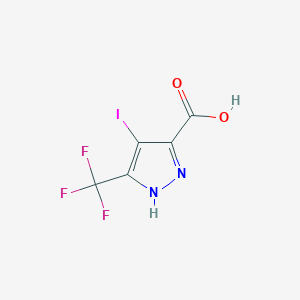

![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
![[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B13549414.png)
